Cas no 1805104-42-0 (Ethyl 2-bromo-4-cyano-6-formylbenzoate)

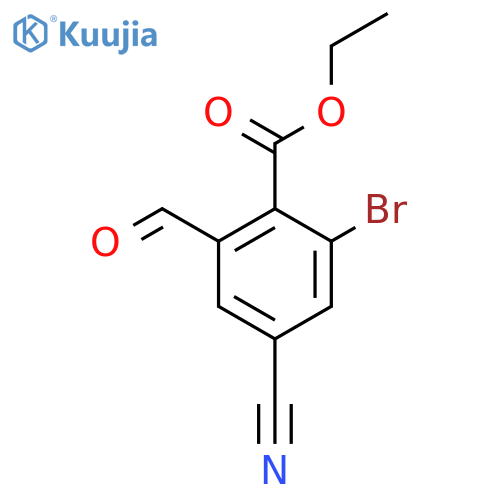

1805104-42-0 structure

商品名:Ethyl 2-bromo-4-cyano-6-formylbenzoate

CAS番号:1805104-42-0

MF:C11H8BrNO3

メガワット:282.0901222229

CID:4706628

Ethyl 2-bromo-4-cyano-6-formylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromo-4-cyano-6-formylbenzoate

-

- インチ: 1S/C11H8BrNO3/c1-2-16-11(15)10-8(6-14)3-7(5-13)4-9(10)12/h3-4,6H,2H2,1H3

- InChIKey: SCMZKSWICFRTDT-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C#N)=CC(C=O)=C1C(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 322

- トポロジー分子極性表面積: 67.2

じっけんとくせい

- 密度みつど: 1.6±0.1 g/cm3

- ふってん: 361.8±42.0 °C at 760 mmHg

- フラッシュポイント: 172.6±27.9 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

Ethyl 2-bromo-4-cyano-6-formylbenzoate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl 2-bromo-4-cyano-6-formylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015016816-1g |

Ethyl 2-bromo-4-cyano-6-formylbenzoate |

1805104-42-0 | 97% | 1g |

1,549.60 USD | 2021-05-31 | |

| Alichem | A015016816-250mg |

Ethyl 2-bromo-4-cyano-6-formylbenzoate |

1805104-42-0 | 97% | 250mg |

504.00 USD | 2021-05-31 | |

| Alichem | A015016816-500mg |

Ethyl 2-bromo-4-cyano-6-formylbenzoate |

1805104-42-0 | 97% | 500mg |

831.30 USD | 2021-05-31 |

Ethyl 2-bromo-4-cyano-6-formylbenzoate 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

1805104-42-0 (Ethyl 2-bromo-4-cyano-6-formylbenzoate) 関連製品

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬